molecular formula C14H18N2OS B1373730 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one CAS No. 32533-11-2

8-Benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one

Cat. No.: B1373730
CAS No.: 32533-11-2
M. Wt: 262.37 g/mol
InChI Key: NSPQYHCLAIRMCN-UHFFFAOYSA-N
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Description

8-Benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one is a heterocyclic compound that has garnered interest due to its potential pharmacological properties. This compound belongs to the class of spiro compounds, which are characterized by a unique spiro linkage connecting two rings. The presence of sulfur and nitrogen atoms in the structure contributes to its diverse chemical reactivity and biological activity.

Mechanism of Action

Target of Action

The primary target of 8-Benzyl-1-thia-4,8-diazaspiro[4It has been found to possess anti-ulcer activity comparable with that of omeprazole , suggesting it may interact with similar targets involved in gastric acid secretion.

Mode of Action

The exact mode of action of 8-Benzyl-1-thia-4,8-diazaspiro[4Given its anti-ulcer activity , it can be inferred that it may interact with its targets to modulate gastric acid secretion, similar to omeprazole

Biochemical Pathways

The specific biochemical pathways affected by 8-Benzyl-1-thia-4,8-diazaspiro[4Based on its anti-ulcer activity , it can be inferred that it may influence pathways related to gastric acid secretion and ulcer formation

Result of Action

The molecular and cellular effects of 8-Benzyl-1-thia-4,8-diazaspiro[4It has been found to possess anti-ulcer activity , suggesting it may exert protective effects on the gastric mucosa

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one typically involves a multi-step process. One common method is the one-pot three-component condensation reaction. This involves the condensation of N-benzylpiperidone, an appropriate amine, and thioglycolic acid in toluene under reflux conditions using a Dean–Stark trap to remove water . The reaction conditions are carefully controlled to ensure the formation of the desired spiro compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as crystallization and chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

8-Benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted benzyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

8-Benzyl-1-thia-4,8-diazaspiro[4

    Chemistry: It serves as a building block for the synthesis of more complex spiro compounds.

    Biology: The compound has shown potential as an anti-ulcer agent, with activity comparable to omeprazole.

    Medicine: Research indicates its potential use in developing new pharmaceuticals with anti-ulcer and possibly other therapeutic properties.

    Industry: Its unique chemical structure makes it a candidate for use in materials science and the development of novel materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 8-Benzyl-4-[3-(dimethylamino)propyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one
  • 8-Benzyl-4-[2-(dimethylamino)ethyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one
  • 4,8-Dibenzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one
  • 8-Benzyl-4-[3-(dibutylamino)propyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one

Uniqueness

8-Benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one is unique due to its specific spiro linkage and the presence of both sulfur and nitrogen atoms in its structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

8-benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS/c17-13-11-18-14(15-13)6-8-16(9-7-14)10-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSPQYHCLAIRMCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12NC(=O)CS2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50678879
Record name 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32533-11-2
Record name 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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